Ethyl 2,4-dibromo-3-hydroxybenzoate
Description
Ethyl 2,4-dibromo-3-hydroxybenzoate (C₉H₇Br₂O₃) is a brominated aromatic ester featuring a hydroxyl group at the 3-position and bromine atoms at the 2- and 4-positions of the benzene ring. The ethyl ester moiety serves as a carboxylic acid protecting group, enhancing stability during synthetic processes such as benzofuran synthesis . Its bromination pattern and functional groups confer unique electronic and steric properties, influencing reactivity in electrophilic substitutions and interactions in biological systems . The compound is synthesized via bromoperoxidase-mediated bromination or direct halogenation of 3-hydroxybenzoic acid derivatives, followed by esterification .
Properties
Molecular Formula |
C9H8Br2O3 |
|---|---|
Molecular Weight |
323.97 g/mol |
IUPAC Name |
ethyl 2,4-dibromo-3-hydroxybenzoate |
InChI |
InChI=1S/C9H8Br2O3/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4,12H,2H2,1H3 |
InChI Key |
WZICLKPREVGMFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Br)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Bromination Position Isomers
Ethyl 2,5-dibromo-3-hydroxybenzoate
- Structural Difference : Bromine at 2- and 5-positions vs. 2- and 4-positions.
- However, the 2,4-isomer’s bromine arrangement creates a stronger electron-withdrawing effect, accelerating hydrolysis under acidic conditions compared to the 2,5-isomer .
- Bioactivity : The 2,4-dibromo derivative demonstrates superior antimicrobial activity due to optimized halogen positioning for target binding .
Ethyl 4,5-dibromo-2-methyl-3-oxo-2,3-dihydrobenzoate
- Structural Difference : Bromines at 4- and 5-positions, methyl group at 2-position, and ketone instead of hydroxyl.
- Impact : The ketone group eliminates hydrogen-bonding capacity, reducing solubility in polar solvents. The methyl group increases steric bulk, slowing reaction rates in nucleophilic substitutions compared to the unsubstituted 2,4-dibromo analog .
Ester Group Variants
Methyl 2,4-dibromo-3-hydroxybenzoate
- Structural Difference : Methyl ester vs. ethyl ester.
- Impact : The methyl ester hydrolyzes 30% faster under acidic conditions due to lower steric protection of the carbonyl group. Ethyl esters are preferred in prolonged reactions requiring delayed deprotection .
Propyl 2,4-dibromo-3-hydroxybenzoate
- Structural Difference : Propyl ester vs. ethyl ester.
- Impact : Propyl esters exhibit higher lipophilicity (logP +0.5 vs. ethyl), enhancing membrane permeability in biological assays but complicating purification due to lower aqueous solubility .
Functional Group Modifications
Ethyl 2,4-dibromo-3-methoxybenzoate
- Structural Difference : Methoxy (-OCH₃) replaces hydroxyl (-OH).
- Impact: The methoxy group eliminates hydrogen-bond donor capacity, reducing interactions with enzymes or receptors. This decreases antimicrobial efficacy by 40% compared to the hydroxyl-bearing analog .
2.3.2. Ethyl 2,4-dibromo-3-aminobenzoate
- Structural Difference: Amino (-NH₂) replaces hydroxyl (-OH).
- Impact: The amino group increases basicity (pKa ~5.2 vs. phenolic pKa ~8.5), altering solubility and reactivity in acidic environments. This substitution is linked to enhanced cytotoxicity in cancer cell lines .
Key Data Table: Comparative Properties
| Compound | Bromine Positions | Ester Group | Functional Group | Hydrolysis Rate (t₁/₂, pH 2) | LogP | Antimicrobial Activity (MIC, μg/mL) |
|---|---|---|---|---|---|---|
| This compound | 2,4 | Ethyl | -OH | 8.2 h | 2.8 | 12.5 |
| Ethyl 2,5-dibromo-3-hydroxybenzoate | 2,5 | Ethyl | -OH | 10.5 h | 2.7 | 25.0 |
| Mthis compound | 2,4 | Methyl | -OH | 5.7 h | 2.3 | 15.0 |
| Ethyl 4,5-dibromo-2-methyl-3-oxobenzoate | 4,5 | Ethyl | -OCH₃ | >24 h | 3.1 | >100 |
Data compiled from enzymatic assays, hydrolysis studies, and bioactivity screenings .
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